molecular formula C27H28N2O B11555264 2,2-bis(4-methylphenyl)-N'-[(1Z)-1-phenylpropylidene]cyclopropanecarbohydrazide

2,2-bis(4-methylphenyl)-N'-[(1Z)-1-phenylpropylidene]cyclopropanecarbohydrazide

Cat. No.: B11555264
M. Wt: 396.5 g/mol
InChI Key: KFSRZZBKEPGRED-FVDSYPCUSA-N
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Description

2,2-bis(4-methylphenyl)-N’-[(1Z)-1-phenylpropylidene]cyclopropanecarbohydrazide is a complex organic compound with a unique structure that includes cyclopropane and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(4-methylphenyl)-N’-[(1Z)-1-phenylpropylidene]cyclopropanecarbohydrazide typically involves the reaction of cyclopropanecarbohydrazide with 4-methylbenzaldehyde and phenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(4-methylphenyl)-N’-[(1Z)-1-phenylpropylidene]cyclopropanecarbohydrazide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-bis(4-methylphenyl)-N’-[(1Z)-1-phenylpropylidene]cyclopropanecarbohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-bis(4-methylphenyl)-N’-[(1Z)-1-phenylpropylidene]cyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazides and cyclopropane derivatives, such as:

  • 2,2-bis(4-hydroxyphenyl)-4-methylpentane
  • 1,2-bis(4-methylphenyl)ditellane

Uniqueness

What sets 2,2-bis(4-methylphenyl)-N’-[(1Z)-1-phenylpropylidene]cyclopropanecarbohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H28N2O

Molecular Weight

396.5 g/mol

IUPAC Name

2,2-bis(4-methylphenyl)-N-[(Z)-1-phenylpropylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C27H28N2O/c1-4-25(21-8-6-5-7-9-21)28-29-26(30)24-18-27(24,22-14-10-19(2)11-15-22)23-16-12-20(3)13-17-23/h5-17,24H,4,18H2,1-3H3,(H,29,30)/b28-25-

InChI Key

KFSRZZBKEPGRED-FVDSYPCUSA-N

Isomeric SMILES

CC/C(=N/NC(=O)C1CC1(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)/C4=CC=CC=C4

Canonical SMILES

CCC(=NNC(=O)C1CC1(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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